molecular formula C5H8KO4 B041652 Ethyl potassium malonate CAS No. 6148-64-7

Ethyl potassium malonate

Cat. No.: B041652
CAS No.: 6148-64-7
M. Wt: 171.21 g/mol
InChI Key: HRBCMCJOBRIIQG-UHFFFAOYSA-N
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Description

Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. Estrone 3-sulfate is a significant estrogen in human circulation and serves as a long-lasting reservoir for estrone and estradiol in the body .

Mechanism of Action

Target of Action

Ethyl potassium malonate, also known as potassium ethyl malonate, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

This compound acts as a competitive inhibitor of succinate dehydrogenase . This means it competes with the substrate, succinate, for the active site of the enzyme. When this compound binds to the enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.

Biochemical Analysis

Biochemical Properties

Ethyl potassium malonate plays a significant role in biochemical reactions. It is known to react with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig’s base to yield β-amino acrylates . This compound is also formed as an intermediate during the synthesis of ethyl tert-butyl malonate .

Cellular Effects

It is known that malonate, a closely related compound, can act as a competitive inhibitor of the enzyme succinate dehydrogenase . This suggests that this compound may have similar effects on cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an enolate ion by reaction with a weak base. This enolate ion can then undergo C–C bond formation at the alpha position with an alkyl halide . The product of this reaction can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 194 °C (dec.) , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

This compound is involved in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . This process involves several steps, including deprotonation of the ester to form an enolate, alkylation of the enolate with an alkyl halide, and decarboxylation of the resulting carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The process involves the reaction of estrone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of estrone 3-sulfate typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and filtration to refine the product .

Chemical Reactions Analysis

Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including hydrolysis, reduction, and conjugation.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

6148-64-7

Molecular Formula

C5H8KO4

Molecular Weight

171.21 g/mol

IUPAC Name

potassium;3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);

InChI Key

HRBCMCJOBRIIQG-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)[O-].[K+]

Isomeric SMILES

CCOC(=O)CC(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)CC(=O)O.[K]

Key on ui other cas no.

6148-64-7

Pictograms

Irritant

Synonyms

Propanedioic Acid, 1-Ethyl Ester Potassium Salt (1:1);  Malonic Acid Monoethyl Ester, Potassium Salt;  Propanedioic Acid, Monoethyl Ester Potassium Salt;  3-Ethoxy-3-oxopropanoic Acid Potassium Salt;  Ethyl Malonate Potassium Salt;  Ethyl Potassium Malona

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl malonate (10 g, 62.4 mmol, 1 eq) in absolute ethanol (40 mL) was added a solution of potassium hydroxide (4.2 g, 65.52 mmol, 1.05 eq) in absolute ethanol (40 mL) at room temperature over 30 minutes. The mixture was allowed to stir for 3 days. The precipitate was collected, washed with ether and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Potassium Ethyl Malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Ethyl potassium malonate in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in synthesizing various pharmaceuticals. For instance, it plays a vital role in synthesizing orbifloxacin, a veterinary fluoroquinolone antibiotic. [] The process involves reacting this compound with pentafluorobenzoyl chloride, followed by a series of reactions culminating in orbifloxacin formation. [] Similarly, this compound is employed in synthesizing sitagliptin phosphate, a drug used to manage type 2 diabetes. []

Q2: How does the use of this compound compare to other methods in terms of efficiency?

A2: Research suggests that using this compound can offer advantages in terms of efficiency and simplicity. For example, a study demonstrated a streamlined method for producing monoethyl malonate using this compound. [] This method boasted an impressive 88.5% yield and required fewer steps and less processing time compared to previous approaches. [] This highlights the potential of this compound to contribute to more efficient and cost-effective synthetic routes for various compounds.

Q3: What analytical techniques are commonly employed to characterize and confirm the presence of this compound?

A3: Researchers rely on various analytical techniques to confirm the identity and purity of synthesized compounds, including this compound. For example, in the synthesis of orbifloxacin, researchers utilized Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) to verify the final product's structure. [] These techniques provide complementary information about the molecule's functional groups, proton environments, and mass-to-charge ratio, respectively, enabling confident confirmation of the synthesized compound.

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